2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
CAS No.: 893613-45-1
Cat. No.: VC3952037
Molecular Formula: C19H14BrN3O
Molecular Weight: 380.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893613-45-1 |
|---|---|
| Molecular Formula | C19H14BrN3O |
| Molecular Weight | 380.2 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H14BrN3O/c1-24-17-7-5-13(6-8-17)15-11-21-19-10-18(22-23(19)12-15)14-3-2-4-16(20)9-14/h2-12H,1H3 |
| Standard InChI Key | ULAXCOCMKPQMEP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₉H₁₄BrN₃O, with a molecular weight of 380.24 g/mol . Key structural attributes include:
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Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 5.
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Substituents:
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2-position: 3-Bromophenyl group (electron-withdrawing).
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6-position: 4-Methoxyphenyl group (electron-donating).
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Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| SMILES | COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2 | |
| InChIKey | ULAXCOCMKPQMEP-UHFFFAOYSA-N | |
| LogP | 4.83 | |
| Topological PSA | 39.4 Ų | |
| Melting Point | Not reported (analogs: 123–270°C) |
Synthesis and Functionalization
General Synthetic Strategies
While no direct synthesis is documented, analogous pyrazolo[1,5-a]pyrimidines are synthesized via:
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Cyclocondensation: Reaction of β-enaminones or β-diketones with 3-aminopyrazoles under microwave or thermal conditions .
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Copper-Catalyzed Alkyne Coupling: Use of calcium carbide as an alkyne source for constructing the pyrimidine ring .
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Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition for post-functionalization (e.g., glycohybrids) .
Table 2: Representative Synthetic Routes for Pyrazolo[1,5-a]Pyrimidines
| Method | Starting Materials | Conditions | Yield | Source |
|---|---|---|---|---|
| Microwave cyclocondensation | β-Enaminones, NH-3-aminopyrazoles | 100–150°C, 30–60 min | 60–98% | |
| Copper-catalyzed | Calcium carbide, aldehydes | DMF, 130°C, 9 h | 48–90% |
| Compound | Target/Activity | IC₅₀/Ki | Source |
|---|---|---|---|
| Dorsomorphin | AMPK inhibitor | 0.04 µM | |
| Glycohybrid 9a | MCF-7 cytotoxicity | 8.2 µM | |
| 3,6-Diphenyl derivative | BZR affinity | 369 nM |
Material Science Applications
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts (up to 150 nm) and quantum yields up to 44%, making them candidates for bioimaging . The bromine atom in this compound may red-shift emission wavelengths.
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of bromine and methoxy groups to optimize pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles or antibodies for cancer therapy.
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Environmental Sensing: Development of fluorophores for detecting heavy metals or pollutants.
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